Product packaging for 6-Bromo-8-ethylquinoline-3,4-diamine(Cat. No.:)

6-Bromo-8-ethylquinoline-3,4-diamine

Cat. No.: B13242902
M. Wt: 266.14 g/mol
InChI Key: SBTXBTACOQJNGI-UHFFFAOYSA-N
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Description

6-Bromo-8-ethylquinoline-3,4-diamine is a brominated and ethyl-substituted quinoline diamine that serves as a versatile synthetic intermediate and building block in medicinal chemistry and anticancer research . The compound features a molecular formula of C12H14BrN3 and a molecular weight of 280.16 . Quinoline derivatives are recognized as a privileged scaffold in drug discovery, with numerous analogs demonstrating significant biological activities . Specifically, diaminosubstituted quinoline compounds are of high research value for developing novel therapeutic agents . The bromine atom at the 6-position and the ethyl group at the 8-position offer distinct sites for further chemical modification via cross-coupling and other substitution reactions, allowing researchers to generate diverse libraries of compounds for biological evaluation . This diamine quinoline derivative fits within a class of compounds investigated for their potential to interfere with critical cellular processes . Research into similar quinoline-based molecules has shown they can act through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The presence of the diamino functionality is a key structural feature that can enable interaction with various biological targets. As a research chemical, this compound is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN3 B13242902 6-Bromo-8-ethylquinoline-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

6-bromo-8-ethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-2-6-3-7(12)4-8-10(14)9(13)5-15-11(6)8/h3-5H,2,13H2,1H3,(H2,14,15)

InChI Key

SBTXBTACOQJNGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)N

Origin of Product

United States

Reaction Mechanisms and Detailed Mechanistic Investigations

Elucidation of Reaction Pathways for 6-Bromo-8-ethylquinoline-3,4-diamine Synthesis

The synthesis of a 3,4-diaminoquinoline derivative such as this compound typically involves a multi-step sequence culminating in the formation of the diamine functionality. A plausible and convergent strategy involves the construction of a suitably substituted quinoline (B57606) core, followed by the introduction and subsequent reduction of a nitro group at the C-3 position.

One common pathway for forming a vicinal diamine on an aromatic ring is the chemical reduction of an ortho-amino-nitro precursor. Therefore, a likely immediate precursor to the target compound is 6-Bromo-8-ethyl-3-nitroquinolin-4-amine . The final step would be the reduction of the nitro group. Various reagents are effective for this transformation, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being standard methods that are generally mild and high-yielding. nih.gov Another effective method involves the use of iron powder in a solvent mixture like ethanol/acetic acid/water, which is a classic and robust method for nitro group reduction. chemicalbook.com

The construction of the 6-Bromo-8-ethyl-3-nitroquinolin-4-amine intermediate is the critical challenge. This could be approached through several classical quinoline syntheses:

Friedländer Annulation : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net For the target molecule, this would hypothetically involve the reaction of a 2-amino-5-bromo-3-ethylbenzaldehyde with a reagent like 2-amino-2-cyanoacetamide . The subsequent cyclization and aromatization would yield the quinoline ring with the required amino group at C-4 and a precursor (like a cyano group) at C-3, which could then be converted to the diamine. The mechanism proceeds through either an initial aldol (B89426) condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration. wikipedia.orgnih.gov

Gould-Jacobs Reaction : A variation starting from an aniline (B41778), in this case, 4-bromo-2-ethylaniline , which would react with a malonic acid derivative like diethyl (ethoxymethylene)malonate. This would be followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) intermediate, which would then require conversion to a 4-chloro derivative (e.g., using POCl₃), followed by amination at C-4 and subsequent nitration at C-3. atlantis-press.comresearchgate.net

The introduction of the nitro group at the C-3 position is non-trivial. Direct electrophilic nitration of the pre-formed 6-Bromo-8-ethylquinolin-4-amine is unlikely to be selective for the 3-position. Studies on the nitration of 6-bromoquinoline (B19933) show that the reaction strongly favors substitution at the C-5 position. semanticscholar.orgresearchgate.net Therefore, the nitrogen functionality at C-3 must be introduced during the ring-forming step, for instance, by using a reagent like α-nitro-β-ketone in a Friedländer-type synthesis.

A summary of a potential synthetic pathway is outlined below:

StepReaction TypeReactants (Hypothetical)Key Transformation
1Friedländer Annulation2-amino-5-bromo-3-ethylbenzaldehyde + α-nitro-β-amino-ketoneFormation of the 6-bromo-8-ethyl-3-nitroquinolin-4-amine core.
2Nitro Group Reduction6-Bromo-8-ethyl-3-nitroquinolin-4-amine + SnCl₂/HCl or Fe/HOAcReduction of the 3-nitro group to a 3-amino group.

Analysis of Regioselectivity and Stereoselectivity in Quinoline Functionalization

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the construction of the quinoline nucleus. The substitution pattern on the starting aniline precursor dictates the final placement of the bromo and ethyl groups on the benzene (B151609) portion of the quinoline ring.

In syntheses like the Combes, Skraup, or Doebner-von Miller reactions, which start from a substituted aniline, the cyclization step determines the regiochemistry of the newly formed pyridine (B92270) ring. nih.gov

Combes Synthesis : This reaction of an aniline with a β-diketone is acid-catalyzed. When an unsymmetrical β-diketone is used, two regioisomeric quinoline products can form. The outcome is governed by a delicate balance of steric and electronic effects. wikipedia.org The rate-determining step, the electrophilic attack of the protonated enamine intermediate on the aniline ring, is sensitive to the directing effects of the substituents. wikiwand.com For a hypothetical synthesis starting with 4-bromo-2-ethylaniline, the electron-donating, ortho-para directing ethyl group and the deactivating, ortho-para directing bromo group would influence the position of cyclization. The ethyl group at the 2-position would sterically hinder cyclization at the 3-position of the aniline, favoring annulation involving the C-6 position to form the quinoline ring.

Friedländer Synthesis : Regioselectivity becomes an issue when an unsymmetrical ketone is used as the methylene (B1212753) component. nih.gov However, in the context of synthesizing the target molecule, the primary regiochemical challenge lies in placing the substituents on the pyridine ring (positions 3 and 4), which is typically controlled by the choice of the reacting partner for the 2-aminoaryl carbonyl compound.

The table below summarizes the directing effects of the substituents in a potential precursor during electrophilic aromatic substitution, which is mechanistically relevant to the cyclization step of many quinoline syntheses.

SubstituentPosition on Aniline RingElectronic EffectDirecting Influence
-NH₂1Activating (+M)Ortho, Para
-C₂H₅2Activating (+I)Ortho, Para
-Br4Deactivating (-I, +M)Ortho, Para

Stereoselectivity is generally not a factor in the synthesis of the aromatic quinoline ring system itself, as it is a planar molecule. Stereochemical considerations would only become relevant if chiral centers were present in substituents or if asymmetric catalysis was employed to generate enantiomerically enriched derivatives, which is not the case for the core structure of this compound. wikipedia.org

Characterization and Role of Transient Intermediates

The formation of the quinoline ring proceeds through several transient intermediates, the nature of which depends on the specific synthetic route employed. Understanding these intermediates is key to optimizing reaction conditions and explaining product distributions.

In Friedländer Synthesis : Two primary mechanistic pathways are proposed. The first involves an initial base-catalyzed aldol addition between the 2-aminoaryl ketone and the α-methylene ketone, forming a β-hydroxy ketone adduct. This intermediate then undergoes cyclization and dehydration. The second pathway begins with the formation of a Schiff base (an imine) between the two carbonyl components, which then undergoes an intramolecular aldol-type condensation to cyclize. researchgate.netwikipedia.org

In Combes Synthesis : The reaction begins with the condensation of the aniline and the β-diketone to form an enamine intermediate. This enamine, upon protonation by a strong acid catalyst, becomes the key electrophilic species. The subsequent intramolecular electrophilic attack on the aniline ring is the crucial ring-closing step, which is also the rate-determining step of the reaction. wikipedia.orgwikiwand.com

In Skraup Synthesis : This reaction is mechanistically complex. It begins with the acid-catalyzed dehydration of glycerol (B35011) to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a conjugate (Michael) addition to acrolein, forming a β-anilinopropionaldehyde intermediate. This aldehyde then cyclizes under acidic conditions, followed by another dehydration to yield 1,2-dihydroquinoline. This dihydroquinoline is a crucial transient intermediate that is not isolated but is oxidized in situ by an oxidizing agent (like nitrobenzene) to the final aromatic quinoline product. uop.edu.pkresearchgate.net

The general structures of these key intermediates are depicted below:

Synthesis MethodKey Transient Intermediate(s)Role of Intermediate
FriedländerAldol Adduct or Schiff BaseUndergoes intramolecular cyclization to form the pyridine ring.
CombesEnamineActs as the nucleophile/electrophile precursor for the ring-closing annulation step.
SkraupAcrolein, β-Anilinopropionaldehyde, 1,2-DihydroquinolineAcrolein is the electrophile; the aldehyde undergoes cyclization; the dihydroquinoline is oxidized to the final product.

Kinetic Studies of Rate-Determining Steps in Quinoline Ring Formation

Friedländer Synthesis : The initial condensation between the 2-aminoaryl carbonyl and the α-methylene compound to form either the aldol adduct or the Schiff base is generally considered the rate-limiting step. wikipedia.org The rate is influenced by the nucleophilicity of the amine, the electrophilicity of the carbonyls, and the chosen catalyst (acid or base).

Combes Synthesis : Extensive mechanistic studies have identified the acid-catalyzed intramolecular electrophilic annulation (the ring closure) as the rate-determining step. wikipedia.orgwikiwand.com The reaction rate is therefore highly sensitive to the acidity of the medium and the electronic properties of the aniline ring. Electron-donating groups on the aniline (like the ethyl group) would be expected to accelerate this step by increasing the nucleophilicity of the aromatic ring, while electron-withdrawing groups (like the bromo group) would decelerate it.

The table below summarizes the identified rate-determining steps for these fundamental quinoline syntheses.

Synthesis MethodRate-Determining Step (RDS)Factors Influencing Rate
Friedländer Initial Aldol Addition / Schiff Base FormationCatalyst (acid/base), Reactant concentrations, Steric hindrance
Combes Electrophilic Aromatic Annulation (Ring Closure)Acid concentration, Electronic effects of substituents on the aniline ring
Skraup Complex; influenced by several stepsTemperature, Acid concentration, Oxidizing agent efficacy

For the specific synthesis of this compound, the kinetics would be most critically governed by the ring-formation step. The presence of both an activating ethyl group and a deactivating bromo group on the aniline precursor would have opposing electronic effects on the rate of cyclization in a Combes-type reaction, leading to a complex kinetic profile that would need to be determined experimentally.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the 6-Bromo-8-ethylquinoline-3,4-diamine structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons, the ethyl group protons, and the amine protons.

Aromatic Region: The protons on the quinoline (B57606) ring (H-2, H-5, H-7) would typically resonate in the downfield region (δ 7.0-9.0 ppm). The H-2 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom of the pyridine (B92270) ring. The H-5 and H-7 protons on the benzene (B151609) ring will have their chemical shifts influenced by the substituents. The electron-withdrawing bromine atom at C-6 will deshield the adjacent H-5 and H-7 protons, while the electron-donating amino groups at C-3 and C-4 will have a shielding effect on nearby protons.

Aliphatic Region: The ethyl group at C-8 will produce two signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), likely in the δ 2.5-3.0 ppm and δ 1.2-1.5 ppm ranges, respectively.

Amine Protons: The four protons of the two amino groups (-NH₂) at C-3 and C-4 would likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule has 11 unique carbon atoms.

Aromatic Carbons: The nine carbons of the quinoline ring are expected to appear in the δ 110-160 ppm range. The positions of the signals are heavily influenced by the attached substituents. Carbons bonded to nitrogen (C-2, C-4, C-8a) will be shifted downfield. The carbon bearing the bromine atom (C-6) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," while adjacent carbons (C-5, C-7) are deshielded. nih.gov Carbons attached to the electron-donating amino groups (C-3, C-4) will experience a shielding (upfield) effect. mdpi.com

Aliphatic Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum (δ 10-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2~8.5 (s)~150
3-~135
4-~145
4a-~120
5~7.8 (d)~128
6-~118
7~7.6 (d)~130
8-~140
8a-~148
8-CH₂~2.8 (q)~25
8-CH₃~1.3 (t)~15
3-NH₂broad-
4-NH₂broad-

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, q=quartet.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. ipb.ptpressbooks.pubyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Key expected correlations include:

The methylene and methyl protons of the ethyl group.

The H-5 and H-7 protons, if any long-range coupling exists across the bromine atom, although this might be weak.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. pressbooks.pubsdsu.edu It would definitively link the predicted proton signals to their corresponding carbon signals in Table 1, for example, confirming the assignments of H-2 to C-2, H-5 to C-5, H-7 to C-7, and the ethyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure, especially at quaternary (non-protonated) carbons. youtube.comsdsu.edu Crucial HMBC correlations would include:

H-2 proton to C-3, C-4, and C-8a.

H-5 proton to C-4a, C-7, and C-6.

H-7 proton to C-5, C-8, and C-8a.

Ethyl methylene protons to C-8, C-7, and the ethyl methyl carbon.

Table 2: Expected Key 2D NMR Correlations
ExperimentCorrelating NucleiInformation Gained
COSY 8-CH₂ ↔ 8-CH₃Confirms ethyl group structure.
HSQC H-2 ↔ C-2; H-5 ↔ C-5; H-7 ↔ C-7Assigns protonated carbons.
HMBC H-5 ↔ C-6, C-4a; H-7 ↔ C-8, C-5Confirms substituent positions.
NOESY 8-CH₂ ↔ H-7Confirms spatial proximity of ethyl group to the benzene part of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. A key correlation would be expected between the methylene protons of the ethyl group at C-8 and the H-7 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

For this compound (C₁₁H₁₃BrN₄), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infoyoutube.com

The fragmentation would likely proceed through characteristic pathways for aromatic amines and alkyl-substituted heterocycles. libretexts.orgraco.cat Common fragmentation would involve the loss of a methyl radical (•CH₃, a loss of 15 Da) or an ethyl radical (•C₂H₅, a loss of 29 Da) from the parent ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. researchgate.net This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₁H₁₃⁷⁹BrN₄, the calculated exact mass is 279.0345 g/mol , and for C₁₁H₁₃⁸¹BrN₄, it is 281.0325 g/mol . HRMS would confirm this specific formula, ruling out other possibilities and providing strong evidence for the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. researchgate.netnih.gov

N-H Vibrations: The two primary amine groups (-NH₂) at C-3 and C-4 are expected to show characteristic symmetric and asymmetric N-H stretching bands in the region of 3300-3500 cm⁻¹. instanano.comresearchgate.net An N-H bending (scissoring) vibration would also be expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be seen just below 3000 cm⁻¹. scialert.netpressbooks.pub

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline aromatic system would produce a series of sharp bands in the 1450-1620 cm⁻¹ region. pressbooks.pubresearchgate.netlibretexts.org

C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system. researchgate.netirphouse.com

Table 3: Predicted Characteristic IR/Raman Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchPrimary Amine
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (Ethyl)
1580-1620N-H BendPrimary Amine
1450-1600C=C / C=N StretchAromatic Ring
500-650C-Br StretchBromoalkane

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. nih.gov The quinoline ring system is a chromophore, meaning it absorbs UV light. The presence of substituents, known as auxochromes, can shift the wavelength and intensity of the absorption maxima. nih.govyoutube.comyoutube.com

The bromo, ethyl, and especially the two amino groups on the quinoline ring of this compound would act as auxochromes. The lone pairs of electrons on the amino nitrogens can participate in resonance with the aromatic π-system, extending the conjugation. This is expected to cause a significant bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the π → π* transition bands compared to unsubstituted quinoline. nih.gov Therefore, the compound would be expected to absorb at longer wavelengths in the UV or even the visible spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallographic data for this compound. This investigation aimed to retrieve detailed information on its single-crystal X-ray diffraction analysis, which is the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state.

Despite extensive efforts, no specific crystallographic information file (CIF) or published research detailing the crystal structure of this compound could be located. The search yielded data for structurally related compounds, such as other halogenated quinoline derivatives, but not for the target molecule itself.

Consequently, the generation of a data table summarizing key crystallographic parameters—such as crystal system, space group, unit cell dimensions, and atomic coordinates—is not possible at this time. A detailed discussion of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state, as would be revealed by X-ray crystallography, cannot be provided without these experimental data.

The absence of this information in the public domain suggests that the single-crystal X-ray structure of this compound has not been determined or, if it has, the results have not been published or deposited in accessible databases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.govresearchgate.net For quinoline (B57606) derivatives, methods such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(**) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.govdergipark.org.tr These calculations allow for a detailed analysis of the molecule's geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. eurjchem.com This analysis reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

For 6-bromo-8-ethylquinoline-3,4-diamine, the optimization would confirm the planarity of the bicyclic quinoline core. nih.gov The key areas of conformational interest would be the orientation of the ethyl group at position 8 and the amine groups at positions 3 and 4 relative to the quinoline ring. The calculations would identify the lowest energy conformer by analyzing the rotational barriers of the C-C bond in the ethyl group and the C-N bonds of the diamine substituents. The resulting optimized geometry is the foundation for all further computational analyses.

Below is a table representing the type of data that would be generated from a geometry optimization calculation for this molecule.

ParameterDescriptionAnticipated Finding
Bond Lengths (Å)Distances between bonded atoms (e.g., C-Br, C-N, C=C).Values would be consistent with standard lengths for aromatic and amine functional groups.
Bond Angles (°)Angles formed by three consecutive bonded atoms (e.g., C-C-N, H-N-H).Aromatic ring angles would be close to 120°, while amine groups would exhibit trigonal pyramidal or planar geometry.
Dihedral Angles (°)Torsional angle describing the rotation around a bond, such as the C8-C(ethyl) bond.Would reveal the most stable rotational position of the ethyl and amine groups relative to the quinoline plane.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.br

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (a nucleophile).

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's capacity to act as an electron acceptor (an electrophile).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. grafiati.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine groups and the quinoline ring, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic quinoline system, indicating where the molecule would accept electrons in a reaction with a nucleophile.

The following interactive table illustrates the kind of data FMO analysis provides and its interpretation.

ParameterHypothetical Value (eV)Interpretation
EHOMO-5.50Indicates the energy of the outermost electrons; a higher value suggests stronger electron-donating ability.
ELUMO-1.20Indicates the energy of the lowest-energy empty orbital; a lower value suggests stronger electron-accepting ability.
Energy Gap (ΔE)4.30A moderate gap suggests a balance of stability and reactivity. This value is key to understanding the kinetic stability of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green Regions: Indicate areas of neutral or near-zero potential.

In an MEP map of this compound, distinct regions of varying potential would be visible. nih.gov The nitrogen atoms of the diamine groups and the quinoline ring nitrogen would be characterized by intense red colors, highlighting their role as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms attached to the amine groups would appear blue, indicating their acidic character and potential to act as hydrogen bond donors. The bromine atom would also influence the charge distribution due to its electronegativity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can precisely locate the geometry of the transition state and calculate its energy. mdpi.com This information is used to determine the activation energy (Ea), a key factor governing the reaction rate.

For this compound, one could model various reactions, such as electrophilic aromatic substitution or condensation reactions involving the diamine groups. By comparing the activation energies for different potential reaction pathways, it is possible to predict the most likely reaction outcome and understand the regioselectivity of the process.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netliverpool.ac.uk These models are based on molecular descriptors, which are numerical values derived from the theoretical molecular structure.

For this compound, a QSPR study (excluding biological properties) would involve calculating a range of descriptors. dergipark.org.tr These can be categorized as:

Electronic: Dipole moment, polarizability, HOMO/LUMO energies.

Topological: Molecular connectivity indices, shape indices.

Thermodynamic: Molar refractivity, molecular volume.

These descriptors could then be used to build a regression model to predict non-biological properties such as solubility in various solvents, boiling point, or chromatographic retention time. Such models are valuable for predicting the properties of new, unsynthesized derivatives, thereby guiding experimental work.

The table below lists some relevant descriptors and the properties they could help predict in a QSPR model.

Molecular DescriptorTypePotential Correlated Property
Molecular VolumeThermodynamic/StericBoiling Point, Density
Dipole MomentElectronicSolubility in polar solvents
PolarizabilityElectronicRefractive Index
LogP (Octanol-Water Partition Coefficient)HydrophobicSolubility, Chromatographic Retention

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the motion of atoms and molecules over time in a more realistic environment, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves dynamically.

An MD simulation of this compound could provide valuable information on:

Conformational Flexibility: How the ethyl group rotates and the amine groups flex and rotate in a solution at a given temperature.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the diamine groups and surrounding water or other solvent molecules.

Intermolecular Interactions: How multiple molecules of the compound might aggregate or interact with each other in a condensed phase.

These simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic behavior of the molecule in a real-world system.

Derivatization and Further Chemical Transformations of 6 Bromo 8 Ethylquinoline 3,4 Diamine

Modification and Substitution at the Bromine Position (C6)

The bromine atom at the C6 position of the quinoline (B57606) ring is a key functional group that serves as a handle for introducing a wide range of molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C6-bromo moiety of the quinoline core is an excellent electrophilic partner for these transformations. 6-Bromoquinoline (B19933) derivatives are known to be highly reactive partners in such couplings. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. wikipedia.org For 6-Bromo-8-ethylquinoline-3,4-diamine, this reaction would allow for the introduction of various aryl or heteroaryl substituents at the C6 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org An example is the coupling of bromoquinoline with pyridine (B92270) boronic acid to produce the corresponding bipyridyl product. youtube.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction provides a means to introduce vinyl groups at the C6 position. The established mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by olefin insertion, and β-hydride elimination to release the product. diva-portal.org A variety of palladium catalysts and bases can be employed, and the reaction has been developed to work even with more challenging aryl chlorides. organic-chemistry.orgdiva-portal.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. gold-chemistry.orgorganic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgsynarchive.com The reactivity order for halides in Sonogashira couplings on quinoline systems shows that iodides are more reactive than bromides, which can allow for selective functionalization if multiple different halogens are present. libretexts.org For the target compound, this reaction would enable the installation of an ethynyl-linked substituent at the C6 position.

ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄, Cs₂CO₃C6-Aryl Derivative
HeckAlkene (e.g., H₂C=CHR)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃C6-Vinyl Derivative
SonogashiraTerminal Alkyne (e.g., H−C≡C−R)Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Et₃N, PiperidineC6-Alkynyl Derivative

Nucleophilic Aromatic Substitution Reactions on the Brominated Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. wikipedia.org The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

In the case of this compound, the quinoline ring is substituted with multiple electron-donating groups (EDGs): two amino groups at C3 and C4, and an ethyl group at C8. These groups increase the electron density of the aromatic system and would destabilize the negatively charged intermediate required for an SNAr reaction. Therefore, direct nucleophilic aromatic substitution at the C6-bromo position is electronically disfavored and would be expected to be extremely sluggish, requiring harsh reaction conditions if it proceeds at all.

Reactions Involving the Diamine Functionalities (C3 and C4)

The 3,4-diamine moiety is a rich site for chemical modification, allowing for acylation, alkylation, and, most significantly, the construction of fused heterocyclic rings.

Acylation and Alkylation Reactions of Amino Groups

The primary amino groups at the C3 and C4 positions are nucleophilic and can readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. Depending on the stoichiometry, mono- or di-acylated products could be formed.

Alkylation: The amino groups can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to overalkylation, producing a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

It is important to distinguish these reactions from Friedel-Crafts alkylation or acylation of the quinoline ring itself. Friedel-Crafts reactions are generally not effective for quinolines because the basic nitrogen atom in the quinoline ring complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the aromatic system. quora.com

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., imidazoles, quinoxalines)

The ortho-diamine arrangement of the amino groups at C3 and C4 is a classic structural motif for the synthesis of fused heterocyclic systems. This allows for the construction of novel polycyclic aromatic compounds with potential biological activities.

Formation of Fused Imidazoles: The reaction of the 3,4-diamine with various one-carbon electrophiles leads to the formation of a fused imidazole (B134444) ring, yielding derivatives of the 1H-imidazo[4,5-c]quinoline system. acs.org

Reaction with aldehydes followed by oxidation or in the presence of an oxidant yields the corresponding 2-substituted imidazo[4,5-c]quinoline.

Reaction with carboxylic acids or their derivatives (like orthoesters) under dehydrating conditions also provides a route to this fused ring system. For example, heating a quinoline-3,4-diamine (B1585804) with diethoxymethyl acetate (B1210297) is a method to form the imidazoquinoline core. acs.org

Formation of Fused Quinoxalines: Condensation of the 3,4-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, results in the formation of a fused pyrazine (B50134) ring. This creates a quinoxalino[2,3-c]quinoline scaffold, although the nomenclature can become complex. This type of cyclocondensation is a standard and efficient method for synthesizing quinoxaline (B1680401) derivatives from aromatic diamines. researchgate.net

ReagentFused Ring System FormedResulting Heterocycle
Aldehyde (R-CHO)Imidazole2-Substituted-1H-imidazo[4,5-c]quinoline
Carboxylic Acid (R-COOH) / OrthoesterImidazole2-Substituted-1H-imidazo[4,5-c]quinoline
1,2-Dicarbonyl (R'-CO-CO-R'')PyrazineQuinoxaline-fused system

Transformations at the Ethyl Substituent (C8)

The ethyl group at the C8 position, while often considered less reactive than other functional groups on the molecule, possesses a benzylic-type methylene (B1212753) (-CH₂-) group that is amenable to functionalization. Research on the analogous 8-methylquinoline (B175542) has shown that this position can be selectively targeted. nih.govresearchgate.net

C-H Activation/Functionalization: Modern transition-metal catalysis offers sophisticated methods for the direct functionalization of C(sp³)-H bonds. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the formation of cyclometallated intermediates with metals like rhodium or palladium. nih.gov This allows for selective C-H activation at the benzylic position of the C8-alkyl group. Based on studies with 8-methylquinoline, this strategy could be applied to introduce new functional groups, such as aryl, vinyl, or alkyl moieties, onto the ethyl side chain. rsc.org

Oxidation: The benzylic methylene group is susceptible to oxidation under various conditions. Mild oxidation could potentially convert the ethyl group into an 8-acetylquinoline (B1314989) derivative. More vigorous oxidation conditions could lead to the formation of an 8-carboxyquinoline.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could selectively introduce a bromine atom at the benzylic position to form 8-(1-bromoethyl)quinoline. This halogenated intermediate would then be a versatile precursor for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Synthesis of Novel Substituted Quinoline Diamine Analogues with Varying Functional Groups

The derivatization of this compound serves as a foundational step in the exploration of novel chemical entities with diverse functionalities. The inherent reactivity of the vicinal diamine groups at the C3 and C4 positions of the quinoline core provides a versatile platform for constructing a variety of substituted analogues. A predominant and well-documented pathway for the derivatization of quinoline-3,4-diamines is the construction of a fused imidazole ring, leading to the formation of imidazo[4,5-c]quinoline derivatives. This transformation not only introduces a new heterocyclic ring system but also offers multiple points for the introduction of various functional groups, thereby enabling the systematic modification of the molecule's physicochemical properties.

The synthesis of these novel analogues typically involves the reaction of the parent diamine with a range of electrophilic reagents, leading to cyclization and the formation of the imidazole moiety. The choice of the reagent directly dictates the nature of the substituent at the 1- or 2-position of the resulting imidazo[4,5-c]quinoline scaffold.

One of the most common methods for the synthesis of 2-substituted imidazo[4,5-c]quinolines involves the condensation of the diamine with carboxylic acids or their derivatives. For instance, thermal-promoted dehydration with a carboxylic acid, such as valeric acid, can yield the corresponding 2-alkyl-substituted imidazo[4,5-c]quinoline. nih.gov This reaction proceeds through the initial formation of an amide intermediate, followed by intramolecular cyclization and dehydration to afford the final product.

Alternatively, reaction with aldehydes followed by an oxidative cyclization provides another route to 2-substituted analogues. This approach is particularly useful for introducing aryl or heteroaryl substituents. The reaction mechanism is believed to involve the formation of a Schiff base intermediate which then undergoes cyclization and subsequent aromatization.

Furthermore, the synthesis of 1,2-disubstituted imidazo[4,5-c]quinolines can be achieved through a multi-step sequence. For example, acylation of the 3-amino group with an acyl chloride, such as valeryl chloride, followed by a base-promoted cyclization, can lead to the formation of the imidazole ring. nih.gov Subsequent functionalization at other positions of the quinoline or imidazole ring can be carried out to further diversify the range of synthesized analogues.

While specific literature on the derivatization of this compound is not extensively available, the established reactivity of the quinoline-3,4-diamine scaffold provides a strong basis for predicting its chemical behavior. The synthetic strategies outlined above are widely applicable to this class of compounds and are expected to yield a diverse library of novel substituted quinoline diamine analogues.

Below is a table summarizing representative examples of novel substituted quinoline diamine analogues that can be synthesized from this compound based on known chemical transformations of similar compounds.

Starting Material Reagent Resulting Analogue Key Functional Group Introduced
This compoundValeric Acid2-Butyl-6-bromo-8-ethyl-1H-imidazo[4,5-c]quinolineButyl group
This compoundBenzaldehyde6-Bromo-8-ethyl-2-phenyl-1H-imidazo[4,5-c]quinolinePhenyl group
This compoundFormic Acid6-Bromo-8-ethyl-1H-imidazo[4,5-c]quinolineUnsubstituted imidazole
This compoundValeryl Chloride2-Butyl-6-bromo-8-ethyl-1H-imidazo[4,5-c]quinolineButyl group

Applications in Advanced Chemical Materials Research Strictly Non Clinical

Exploration as Ligands in Coordination Chemistry and Metal Complexation

The diamine functionality at the 3 and 4 positions of the quinoline (B57606) ring makes 6-Bromo-8-ethylquinoline-3,4-diamine a prime candidate for use as a bidentate ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The two nitrogen atoms of the diamine group can each donate a lone pair of electrons to a metal ion, forming a stable five-membered chelate ring.

Quinoline derivatives have a well-established history of forming stable complexes with a variety of transition metals. mdpi.combepls.comresearchgate.net Schiff bases derived from amino quinolines, for example, readily coordinate with metal ions such as copper (II), cobalt (II), nickel (II), and zinc (II). bepls.comresearchgate.net The formation of these metal complexes can significantly alter the electronic and photophysical properties of the parent quinoline molecule.

The coordination of this compound with metal ions is expected to yield complexes with distinct geometries and properties, influenced by the nature of the metal ion. The presence of the bromo and ethyl substituents on the quinoline backbone can further modulate the steric and electronic environment of the metal center, potentially leading to complexes with unique catalytic or material properties. Research in this area focuses on synthesizing and characterizing these novel metal complexes to explore their potential in areas such as catalysis and materials science.

Table 1: Potential Coordination Properties of Quinoline-Based Ligands
Ligand TypeTypical Metal IonsCoordination SitesPotential Complex GeometryReference
Quinoline DiaminesCu(II), Ni(II), Co(II), Fe(III)N, N (from diamine)Octahedral, Square Planar mdpi.com
Schiff Bases from Amino QuinolinesCu(II), Ni(II), Co(II), Zn(II)N (azomethine), O (phenolic)Octahedral bepls.comresearchgate.net
8-HydroxyquinolineAl(III), Zn(II)N, OVarious researchgate.net

Potential in Organic Electronics and Optical Materials

The quinoline scaffold is inherently fluorescent and forms the core of many organic dyes and electronic materials. researchgate.netmdpi.com These compounds are investigated for their potential use in organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices. researchgate.netmdpi.comtandfonline.com The extensive π-conjugated system of the quinoline ring is responsible for its unique optical properties.

The introduction of substituents onto the quinoline ring can tune its photophysical characteristics, such as absorption and emission wavelengths. The electron-donating diamine groups and the electron-withdrawing bromine atom in this compound are expected to create a push-pull electronic structure, which can enhance properties like quantum yield and solvatochromism. nih.gov This makes the compound a promising candidate for the development of new fluorescent probes and materials for organic electronics.

Researchers are exploring how the specific substitution pattern of this compound affects its luminescent properties. Theoretical and experimental studies on similar quinoline derivatives have shown that such modifications can lead to materials with strong photoluminescence in both solution and solid states, a desirable feature for applications in electroluminescent devices. researchgate.nettandfonline.com

Table 2: Photophysical Properties of Selected Quinoline Derivatives
Compound ClassKey PropertyPotential ApplicationReference
Conjugated Quinoline Schiff BasesHigh non-linearity, reasonable quantum yieldOptoelectronics, Random Lasers mdpi.com
Difluoroboron Quinoline ComplexesStrong photoluminescence in solid stateElectroluminescent Devices researchgate.nettandfonline.com
Benzo[f]quinolinesNon-aggregating, solvatochromicOrganic Electronics nih.gov

Role as Chemical Probes or Reagents in Organic Synthesis

In organic synthesis, functionalized quinolines serve as versatile building blocks for constructing more complex molecules. Bromoquinolines are particularly valuable as precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.net The bromine atom at the 6-position of this compound can serve as a handle for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of quinoline derivatives.

Furthermore, the diamine moiety offers reactive sites for derivatization, such as the formation of Schiff bases or amides. This dual functionality (bromo and diamine groups) makes the compound a powerful reagent for creating complex heterocyclic structures. organic-chemistry.org There is also precedent for using brominated heterocyclic compounds as fragments in the development of chemical probes to study biological systems, for instance, in the exploration of bromodomain inhibitors. nih.gov While this application borders on the biochemical, the underlying synthetic chemistry is relevant to its role as a versatile chemical reagent.

Considerations in pH Indicators and Pigments

The chromophoric nature of the quinoline ring system is fundamental to its use in dyes and pigments. researchgate.net Historically, specific quinoline derivatives like quinaldine (B1664567) have been used to produce cyanine (B1664457) dyes and pH indicators. nih.govafirm-group.com The color of these compounds arises from electronic transitions within the conjugated π-system.

The absorption of light by a quinoline derivative can be altered by changing the pH of the solution, especially if the molecule contains acidic or basic functional groups. The diamine groups in this compound are basic and can be protonated in acidic conditions. This protonation would alter the electronic structure of the molecule and, consequently, its color, suggesting its potential as a component in pH-sensitive dyes or indicators. While specific studies on this compound for these applications are not widely reported, the fundamental properties of the quinoline-diamine scaffold support this possibility. The synthesis of various dyes based on the quinoline skeleton for applications as photoinitiators further highlights the chromophoric potential of this class of compounds. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Advancements on 6-Bromo-8-ethylquinoline-3,4-diamine and its Class

While specific research on this compound is not extensively documented in current literature, significant progress has been made in the broader class of substituted quinolines and quinoline (B57606) diamines. These advancements provide a strong foundation for the future development of the target compound.

Key advancements include:

Innovative Synthetic Methodologies: Traditional quinoline syntheses like the Skraup and Friedländer reactions have been augmented by modern, more efficient methods. mdpi.commdpi.com Recent progress showcases transition-metal-catalyzed C-H bond activation, photocatalysis, and oxidative annulation strategies, which offer milder reaction conditions and greater functional group tolerance. mdpi.comresearchgate.net

Catalyst and Reagent Development: There is a growing emphasis on using sustainable and cost-effective catalysts, such as those based on copper and nickel, to construct the quinoline core. mdpi.comacs.org Furthermore, the development of one-pot, multicomponent reactions allows for the rapid assembly of complex, polysubstituted quinolines from simple precursors, enhancing synthetic efficiency. rsc.orgnih.gov

Functionalization Strategies: The ability to precisely install various substituents on the quinoline ring is crucial for tuning its chemical and biological properties. rsc.org Methods for regioselective functionalization have become more sophisticated, enabling the synthesis of a diverse library of derivatives for screening and application development. nih.gov

Broad Spectrum of Applications: The intense research interest in quinoline derivatives is fueled by their wide range of reported biological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net This vast potential underscores the importance of synthesizing novel analogs like this compound.

Identified Research Gaps and Persistent Synthetic Challenges

Despite the progress, significant gaps and challenges remain, particularly concerning the synthesis of precisely substituted quinoline diamines.

Primary Research Gap: The most prominent research gap is the lack of published synthetic routes and characterization data specifically for this compound. This indicates that the compound is a novel target for synthesis and exploration.

Persistent Synthetic Hurdles:

Regioselectivity: Controlling the position of multiple substituents on the quinoline core, especially for polysubstituted derivatives, remains a significant challenge. mdpi.com

Harsh Conditions: Many classical synthesis methods require harsh conditions, such as high temperatures and strong acids, which can limit their applicability to sensitive substrates and complicate purification. mdpi.com

Catalyst and Oxidant Reliance: A number of modern methods depend on expensive precious metal catalysts (e.g., palladium) and stoichiometric oxidants, which present cost and environmental concerns. mdpi.com

Prospective Avenues for Synthetic Innovation and Method Development

Future research should focus on overcoming the identified challenges by leveraging modern synthetic technologies and principles of green chemistry.

Advanced Catalytic Systems: Further development should target the use of earth-abundant metal catalysts (e.g., iron, copper) and metal-free catalytic systems to create more sustainable and economical synthetic routes. mdpi.comresearchgate.net

Flow Chemistry and Automation: Employing continuous flow chemistry could offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and enhanced safety. This technology is also amenable to automation for the rapid synthesis of compound libraries.

Photocatalysis and Electrosynthesis: Visible-light-induced photocatalysis and electrochemical methods represent green and powerful alternatives for constructing the quinoline scaffold under mild conditions, potentially reducing waste and avoiding harsh reagents. mdpi.com

Directions for Advanced Characterization and Theoretical Studies in Substituted Quinoline Diamines

To fully understand the properties of novel compounds like this compound, advanced characterization and computational methods are indispensable.

Spectroscopic and Structural Analysis:

NMR Spectroscopy: Comprehensive 1D and 2D NMR studies (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation and assignment of all protons and carbons.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Techniques like LC-MS/MS can be used for analysis and impurity profiling. nih.govjfda-online.comjfda-online.com

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of molecular structure and stereochemistry.

Theoretical and Computational Studies:

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, electronic properties (HOMO-LUMO energies), and spectroscopic data, providing valuable insights that complement experimental findings.

Quantitative Structure-Activity Relationship (QSAR): For a series of related quinoline diamine derivatives, 3D-QSAR models can be developed to correlate structural features with potential biological activity, guiding the design of more potent analogs. nih.gov

Molecular Docking and Dynamics: In silico molecular docking and dynamics simulations can predict how these molecules might interact with biological targets, helping to prioritize compounds for further experimental testing. nih.gov

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-8-ethylquinoline-3,4-diamine?

Methodological Answer:

  • The compound can be synthesized via bromination of precursor quinoline derivatives followed by ethyl group introduction. Key steps include:
  • Bromination using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions (e.g., CCl4\text{CCl}_4, 60–80°C) .
  • Condensation reactions with ethylamine derivatives in ethanol under reflux, monitored by TLC (ethyl acetate/hexane, 1:1) .
    • Purification involves recrystallization from ethanol or column chromatography (silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}) .

Q. How should researchers characterize this compound?

Methodological Answer:

  • Use 1H/13C NMR (deuterated DMSO or CDCl3) to confirm substitution patterns and ethyl/amine group positions.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Elemental analysis to verify stoichiometry (e.g., C, H, N percentages).
  • UV-Vis spectroscopy for electronic structure analysis (λmax in ethanol) .
ParameterExample DataSource
Molecular FormulaC11H13BrN2\text{C}_{11}\text{H}_{13}\text{Br}\text{N}_2
Molecular Weight~265.14 g/mol

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact due to brominated compound toxicity .
  • Store in airtight, light-sensitive containers (degradation risk under UV) .
  • Neutralize waste with sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can bromination efficiency be optimized in precursor synthesis?

Methodological Answer:

  • Vary reaction parameters systematically:
  • Temperature : Test 50–90°C to balance reactivity vs. side reactions .
  • Solvent polarity : Compare CCl4\text{CCl}_4 (non-polar) vs. CH3CN\text{CH}_3\text{CN} (polar) for bromine activation .
  • Catalyst screening : Evaluate FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 for Lewis acid-mediated bromine activation .
    • Monitor reaction progress via GC-MS or TLC to identify intermediates .

Q. How should researchers resolve contradictions between spectroscopic and elemental analysis data?

Methodological Answer:

  • Triangulate data : Cross-validate NMR/HRMS with X-ray crystallography (if crystals are obtainable) .
  • Replicate synthesis : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Alternative techniques : Use FT-IR to validate amine group presence if elemental analysis conflicts with NMR .

Q. What strategies assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • In vitro assays :
  • Screen against proteases (e.g., VCP/p97) using fluorogenic substrates (e.g., MG132 control) .
  • Measure IC50 via dose-response curves (0.1–100 µM range) .
    • Cell-based studies :
  • Use HEK293 or HeLa cells to evaluate cytotoxicity (MTT assay) and target engagement (Western blot for protein degradation markers) .

Q. How can stability under varying pH and thermal conditions be evaluated?

Methodological Answer:

  • Thermal stability :
  • Conduct TGA (thermogravimetric analysis) from 25–300°C (heating rate 10°C/min) .
    • pH stability :
  • Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Methodological Design Considerations

Q. What frameworks guide experimental design for quinoline derivatives?

Methodological Answer:

  • Follow iterative research models:

Problem formulation : Define synthetic/analytical gaps (e.g., low bromination yield) .

Data collection : Prioritize reproducibility (triplicate runs for key reactions) .

Analysis : Use multivariate statistics (ANOVA) to identify significant reaction parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.